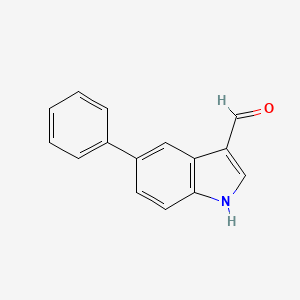

5-phenyl-1H-indole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-13-9-16-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRRCKNLNAJPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 5 Phenyl 1h Indole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. thieme-connect.deipb.pt

Proton NMR (¹H NMR) Analysis of Characteristic Chemical Shifts

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons within a molecule. oregonstate.edulibretexts.org In the context of 5-phenyl-1H-indole-3-carbaldehyde derivatives, specific chemical shifts are indicative of the various protons present.

The aldehyde proton is typically the most downfield signal, appearing as a singlet in the range of δ 9.95–10.14 ppm. rsc.orgscirp.org The indole (B1671886) N-H proton also exhibits a characteristic downfield shift, often observed as a broad singlet. scirp.org Protons on the aromatic rings (both the indole and the phenyl substituent) resonate in the region of δ 6.91–8.44 ppm. rsc.orgjksus.org The exact chemical shifts and coupling patterns of these aromatic protons can provide valuable information about the substitution pattern on the rings.

For instance, in 1-phenyl-1H-indole-3-carbaldehyde, the ¹H NMR spectrum in CDCl₃ shows the aldehyde proton at δ 10.14 ppm, the proton at position 2 of the indole ring at δ 7.94 ppm, and the aromatic protons in the range of δ 7.39–8.44 ppm. rsc.org

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives.

| Proton | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.95 - 10.14 | Singlet |

| Indole N-H | Variable, often broad | Singlet |

| Aromatic (Indole & Phenyl) | 6.91 - 8.44 | Multiplet |

| Indole H-2 | ~7.94 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. ipb.ptscirp.org In this compound derivatives, the carbonyl carbon of the aldehyde group exhibits a characteristic downfield resonance in the range of δ 184–185 ppm. rsc.org

The carbons of the aromatic rings typically appear in the region of δ 110–140 ppm. rsc.org For example, in 1-phenyl-1H-indole-3-carbaldehyde, the ¹³C NMR spectrum in CDCl₃ shows the carbonyl carbon at δ 184.99 ppm and the aromatic carbons between δ 111.12 and 138.22 ppm. rsc.org

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives.

| Carbon | Chemical Shift Range (ppm) |

|---|---|

| Aldehyde (C=O) | 184 - 185 |

| Aromatic (Indole & Phenyl) | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the stereochemistry and spatial relationships between protons in a molecule. thieme-connect.deresearchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity, which helps in assigning the relative configuration of substituents. ethernet.edu.etnih.gov For derivatives of this compound that may exist as isomers, NOESY can be used to confirm the stereochemical arrangement. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edulibretexts.org In the IR spectrum of this compound derivatives, several characteristic absorption bands are expected.

The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1653–1735 cm⁻¹. jksus.orgpressbooks.pubcsic.es The N-H stretching vibration of the indole ring gives rise to a band in the region of 3100–3500 cm⁻¹. utdallas.edunih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400–1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives.

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1653 - 1735 |

| Indole (N-H) | Stretch | 3100 - 3500 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scirp.orgajchem-b.com Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for indole derivatives. rsc.orgscirp.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. For the parent compound, 1H-indole-3-carbaldehyde, the molecular ion peak is observed at m/z 145. nist.gov For substituted derivatives, the mass of the molecular ion will reflect the addition of the respective substituents. For example, the ESI-MS of 1-phenyl-1H-indole-3-carbaldehyde shows a [M+H]⁺ peak at m/z 222. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Isomerism

The molecular conformation of this compound and its derivatives is primarily dictated by the rotational freedom around several key single bonds. The presence of two independent molecules in the asymmetric unit of some related structures, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, highlights the potential for conformational isomerism. nih.gov These conformers typically arise from different rotations around the bond connecting a substituent to the indole ring. nih.gov

For instance, in the case of N-sulfonylated indole-3-carbaldehyde derivatives, two distinct conformers can exist due to rotation around the S-N bond. nih.gov These molecules often adopt a 'V-shape', with the dihedral angle between the indole ring system and the substituent's phenyl ring being a key defining parameter. In one study, these angles were found to be 79.08(6)° and 72.83(5)° for the two independent molecules in the asymmetric unit. nih.gov

Furthermore, derivatives such as oximes of N-substituted indole-3-carbaldehydes can exist as syn (Z) and anti (E) isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents. researchgate.net The carbaldehyde moiety in these indole derivatives generally remains nearly co-planar with the indole ring itself, which maximizes conjugation. nih.gov

In Schiff base derivatives formed from indole-3-carbaldehyde, the conformation is influenced by the planarity between the indole and the attached groups. For example, in {2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone, the indole ring is twisted relative to the phenyl and thiophene (B33073) rings, with two independent molecules in the asymmetric unit showing slightly different dihedral angles. iucr.org

Table 1: Conformational Data of Representative Indole-3-Carbaldehyde Derivatives

| Compound | Description of Isomerism/Conformation | Key Dihedral Angles (°) | Reference |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | Two independent conformers in the asymmetric unit, differing by rotation about the S-N bond. | 79.08(6) and 72.83(5) between the indole system and the benzene (B151609) ring. | nih.gov |

| N-Substituted Indole-3-carbaldehyde Oximes | Existence of syn (Z) and anti (E) isomers. | Not specified. | researchgate.net |

| {2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone | Two independent molecules (A and B) with different twists. | Indole/Phenyl: 69.0(7) (A), 65.4(9) (B) Indole/Thiophene: 8.3(5) (A), 6.7(5) (B) | iucr.org |

Elucidation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. The indole N-H group is a consistent hydrogen bond donor, while the carbonyl oxygen of the carbaldehyde group acts as an acceptor.

Hydrogen Bonding:

In the crystal structure of the parent 1H-indole-3-carbaldehyde, molecules are linked into chains by N–H⋯O hydrogen bonds. researchgate.net This fundamental interaction is a recurring motif in its derivatives. For instance, in 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the packing is dominated by classical N–H⋯O hydrogen bonds, alongside weaker C–H⋯O interactions. najah.edu In more complex derivatives, these hydrogen bonds can link molecules into one-dimensional chains or more elaborate three-dimensional networks. iucr.orgiucr.org

π-π Stacking:

The presence of multiple aromatic rings in this compound (the indole system and the phenyl substituent) makes π-π stacking interactions a significant contributor to the stability of its crystal lattice. In derivatives like 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the packing is primarily driven by π-π interactions between the tolyl ring of one molecule and the benzene ring of the indole system of a neighboring molecule. nih.gov Similarly, in other derivatives, π-π stacking has been observed between the five- and six-membered rings of the indole group of adjacent molecules. cumhuriyet.edu.tr In some cases, these interactions can lead to the formation of "zipper-like" motifs that bind molecular chains together. iucr.org

Table 2: Intermolecular Interaction Data for Selected Indole-3-Carbaldehyde Derivatives

| Compound | Interaction Type | Description and Key Distances | Reference |

| 1H-Indole-3-carbaldehyde | N–H⋯O Hydrogen Bond | Links molecules into one-dimensional chains. | researchgate.net |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | π-π Stacking | Occurs between the tolyl ring and the C6 ring of the indole system of adjacent molecules. | nih.gov |

| {2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone | N–H⋯O Hydrogen Bond | Forms an infinite chain along the crystal axis. | iucr.org |

| {2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone | π-π Stacking | Observed between thiophene and pyrrole (B145914) rings with a shortest intercentroid distance of 3.468(2) Å. | iucr.org |

| 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | N–H⋯O and C–H⋯O Hydrogen Bonds | Molecules are packed via three classical N–H⋯O and two non-classical C–H⋯O hydrogen bonds. | najah.edu |

Biological and Pharmacological Investigations of 5 Phenyl 1h Indole 3 Carbaldehyde Derivatives

Antimicrobial Activity

Derivatives of 5-phenyl-1H-indole-3-carbaldehyde have been the subject of numerous studies to evaluate their effectiveness against a variety of microbial pathogens. These investigations have revealed that modifications to the core structure can lead to potent antibacterial and antifungal agents.

Antibacterial Efficacy

The antibacterial properties of these indole (B1671886) derivatives have been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus: Several studies have reported the activity of this compound derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). sci-hub.se For instance, certain indolylimidazole derivatives have shown notable inhibitory effects. researchgate.net Semicarbazone derivatives have also demonstrated activity, with bromo and chloro-substituted compounds exhibiting minimum inhibitory concentrations (MIC) of 100 and 150 μg/mL, respectively. researchgate.net

Bacillus subtilis: Semicarbazone derivatives of indole-3-carbaldehyde have also been found to be effective against Bacillus subtilis, with MIC values of 100 and 150 μg/mL for bromo and chloro-substituted compounds, respectively. researchgate.net

Gram-Negative Bacteria:

Escherichia coli: The antibacterial activity of various this compound derivatives has been evaluated against Escherichia coli. derpharmachemica.com While some derivatives show moderate activity, others have demonstrated significant potential. researchgate.netresearchgate.net

Pseudomonas aeruginosa: Many synthesized derivatives were found to be inactive against Pseudomonas aeruginosa. researchgate.netscirp.org However, some specific derivatives have shown more promising results. nih.gov

Acinetobacter baumannii: Novel 1,2,3-triazole-incorporated indole-pyrazolone derivatives have exhibited potent activity against Acinetobacter baumannii, with some compounds showing MIC values as low as 10 μg/mL. acs.org

Interactive Table: Antibacterial Efficacy of this compound Derivatives

| Derivative Class | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| Indolylimidazole | Staphylococcus aureus | Active | researchgate.net |

| Semicarbazone (bromo-substituted) | Staphylococcus aureus | 100 µg/mL | researchgate.net |

| Semicarbazone (chloro-substituted) | Staphylococcus aureus | 150 µg/mL | researchgate.net |

| Semicarbazone (bromo-substituted) | Bacillus subtilis | 100 µg/mL | researchgate.net |

| Semicarbazone (chloro-substituted) | Bacillus subtilis | 150 µg/mL | researchgate.net |

| Indolylimidazole | Escherichia coli | Active | researchgate.net |

Antifungal Efficacy

The antifungal potential of this compound derivatives has been investigated against several fungal pathogens, revealing promising activity.

Candida albicans: A variety of derivatives have shown activity against Candida albicans. researchgate.netresearchgate.net For example, 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have demonstrated antifungal activity exceeding that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov

Cryptococcus neoformans: Studies have shown that certain thiazole (B1198619) derivatives can inhibit the growth of Cryptococcus neoformans and are effective in animal models of cryptococcosis. nih.gov Paeonol has also shown antifungal efficacy against this pathogen. nih.gov

Fusarium oxysporum: While specific data on Fusarium oxysporum is limited in the provided context, the broad antifungal activity of indole derivatives suggests potential efficacy that warrants further investigation.

Interactive Table: Antifungal Efficacy of this compound Derivatives

| Derivative Class | Fungus | Activity | Reference |

|---|---|---|---|

| Indolylimidazole | Candida albicans | Active | researchgate.net |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine | Candida albicans | More active than bifonazole and ketoconazole | nih.gov |

Anticancer and Cytotoxic Activities

Derivatives of this compound have emerged as a significant area of research in oncology, with many compounds demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.

Evaluation against various Cancer Cell Lines

These compounds have been tested for their cytotoxic effects against a wide range of human cancer cell lines.

Breast Cancer:

MCF-7: Numerous derivatives have been evaluated against the MCF-7 breast cancer cell line. nih.govnih.govmdpi.com Some thiobarbituric acid derivatives showed greater growth inhibition than the standard drug Adriamycin. nih.gov Hybrid molecules containing indole-thiazolidinedione-triazole moieties also demonstrated potent activity with an IC50 value of 3.18 μM. mdpi.com

MDA-MB-231: Indole-chalcone derivatives and other hybrids have shown antiproliferative properties against this triple-negative breast cancer cell line. mdpi.comnih.gov

T47D: 3-amido indole derivatives have revealed considerable antiproliferation properties against the T47D cell line. nih.gov

Lung Cancer (A-549): Indole derivatives have been synthesized and evaluated for their in vitro antitumor activity against the A549 lung cancer cell line, with some showing excellent results. nih.govnih.govacs.org

Other Cell Lines:

Prostate Cancer (DU145): Thiobarbituric acid derivatives of 2-phenyl-1H-indole-3-carbaldehyde have exhibited marked antitumor activity against this cell line. nih.govnih.gov

Colorectal Cancer (HCT-116): Pyrazole-indole hybrids and other derivatives have shown potent anticancer activities against HCT-116 cells. mdpi.comacs.org

Leukemia: Some indole derivatives have shown selective cytotoxicity against leukemia cells. humanjournals.com

Gastric and Kidney Cancer: The anticancer potential of these derivatives is also being explored against gastric and kidney cancer cell lines like HEK-293.

Interactive Table: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Thiobarbituric acid derivative | MCF-7 | Breast | More potent than Adriamycin | nih.gov |

| Indole-thiazolidinedione-triazole hybrid | MCF-7 | Breast | 3.18 µM | mdpi.com |

| Indole-chalcone derivative | MDA-MB-231 | Breast | Active | nih.gov |

| 3-amido indole derivative | T47D | Breast | Active | nih.gov |

| Pyrazole-indole hybrid | A-549 | Lung | Active | acs.org |

| Thiobarbituric acid derivative | DU145 | Prostate | Active | nih.govnih.gov |

Inhibition of Specific Cellular Mechanisms

The anticancer effects of these compounds are attributed to their ability to interfere with crucial cellular processes required for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization. mdpi.comresearchgate.net This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govresearchgate.net Specific derivatives have shown tubulin polymerization inhibition with IC50 values as low as 0.48 µM. mdpi.com

EGFR Inhibition: Some pyrazolinyl-indole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com

Inhibition of Cell Migration and Tumor Growth: By disrupting the microtubule structure and other signaling pathways, these compounds can inhibit cancer cell migration and suppress tumor growth. mdpi.comnih.gov

Cell Cycle Progression: Flow cytometry analysis has confirmed that many of these derivatives induce cell cycle arrest, preventing cancer cells from completing mitosis. nih.govacs.org

Anti-inflammatory and Analgesic Properties

Beyond their antimicrobial and anticancer activities, derivatives of this compound have also been investigated for their potential to alleviate inflammation and pain. researchgate.netderpharmachemica.comresearchgate.net

Anti-inflammatory Activity: Several studies have demonstrated the anti-inflammatory potential of these compounds. jksus.orgresearchgate.net In vivo studies using rat models have shown that certain indolyl-imidazolone hybrids can produce significant inhibition of edema, with some compounds showing greater activity than the standard drug indomethacin (B1671933). jksus.org The mechanism for this activity is believed to be, in part, through the inhibition of cyclooxygenase (COX) enzymes. jksus.org

Analgesic Activity: The analgesic properties of these derivatives have also been reported. jksus.orgnih.gov In studies using acetic acid-induced writhing in mice, certain hybrid molecules exhibited a notable reduction in the frequency of writhes, indicating potent analgesic effects. jksus.org

Cyclooxygenase (COX) Inhibition

Derivatives of indole-3-carbaldehyde have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway by mediating the conversion of arachidonic acid to prostaglandins. derpharmachemica.com A series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives, synthesized from indole-3-carbaldehyde, were evaluated for their COX-1 and COX-2 inhibitory activities. derpharmachemica.comjapsonline.com Certain compounds within this series, particularly those featuring SO2Me or SO2NH2 groups, demonstrated notable anti-inflammatory effects and selectivity towards the COX-2 isozyme. derpharmachemica.comjapsonline.com

Another study focused on new indole-based chalcone (B49325) derivatives, which were created through the reaction of 5-substituted-1H-indole-3-carboxaldehydes with specific acetophenones. nih.gov These compounds were assessed for their in vitro ability to inhibit COX-1 and COX-2. nih.gov Notably, one derivative, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one, was identified as a non-selective COX inhibitor, while 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one was found to inhibit only COX-1. nih.gov

Furthermore, research into indole-based hydrazone derivatives has highlighted their potential as antiplatelet agents, with activity linked to the inhibition of arachidonic acid-induced platelet aggregation, a process dependent on COX-1 activity. researchgate.net Docking studies suggested a key hydrophobic interaction within the lipophilic pocket of the cyclooxygenase-1 enzyme. researchgate.net

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanones | COX-1/COX-2 | Derivatives with SO2Me or SO2NH2 groups showed the highest anti-inflammatory activity and COX-2 selectivity. | derpharmachemica.comjapsonline.com |

| Indole-based chalcones | COX-1/COX-2 | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one was a non-selective COX inhibitor (IC50 COX-1 = 8.1 µg/mL; IC50 COX-2 = 9.5 µg/mL). | nih.gov |

| Indole-based chalcones | COX-1 | 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one was a selective COX-1 inhibitor (IC50 = 8.6 µg/mL). | nih.gov |

| Indole-3-carboxaldehyde (B46971) phenylhydrazone | COX-1 | Exhibited excellent inhibition of platelet aggregation induced by arachidonic acid (IC50 = 10 µM). | researchgate.net |

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. hilarispublisher.com Consequently, inhibitors of 5-LOX are of significant therapeutic interest. hilarispublisher.com A variety of indole derivatives have been designed and synthesized to target this enzyme. nih.gov

One study reported on a series of novel indole derivatives evaluated for their 5-LOX inhibitory activity in rat peritoneal leukocytes. nih.gov Several of these compounds displayed potent inhibition, with four derivatives (1m, 1s, 4a, and 6a) showing IC50 values under 1 µM, which was comparable to the reference drug, Zileuton. nih.gov

In other research, a series of 2,6-diaryl-4-indolylpyridines were synthesized from 1H-indole-3-carbaldehydes and evaluated for 5-LOX inhibition. hilarispublisher.com Additionally, a series of indolyloxadiazoles were synthesized from indole-3-carboxaldehyde and amidoxime. dergipark.org.trresearchgate.net In vitro 5-LOX inhibitory assays of these compounds revealed that one derivative, 4bf, was the most potent, with an IC50 value of 18.78 µg/ml. dergipark.org.trresearchgate.net Molecular docking studies of this compound showed strong hydrogen bond interactions with key amino acid residues, His368 and Asn555, within the enzyme's active site. dergipark.org.trresearchgate.net

| Derivative Class | IC50 Value | Reference |

|---|---|---|

| Novel Indole Derivatives (1m, 1s, 4a, 6a) | < 1 µM | nih.gov |

| Indolyloxadiazole (4bf) | 18.78 µg/ml | dergipark.org.trresearchgate.net |

| Indolyloxadiazole (4af) | 25.78 µg/ml | dergipark.org.tr |

| Indolyloxadiazole (4bc) | 27.86 µg/ml | dergipark.org.tr |

Enzyme Inhibition Activities

Urease Inhibition (e.g., against Helicobacter pylori)

Urease is a crucial enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach, making it a key target for treating infections caused by this bacterium. nih.govmdpi.combenthamdirect.com Derivatives of indole-3-carbaldehyde have shown significant promise as urease inhibitors. nih.govmdpi.com A series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. nih.govmdpi.com Among the tested compounds, two derivatives, designated as compound 8 and compound 9, were identified as potent inhibitors, with IC50 values of 0.0516 mM and 0.0345 mM, respectively. nih.govmdpi.com These values indicate significantly higher potency compared to the standard urease inhibitor, thiourea (B124793) (IC50 = 0.2387 mM). nih.govmdpi.com The inhibitory mechanism is thought to involve interactions with the metal ions in the enzyme's active site.

| Compound | Urease Inhibition IC50 (mM) | Reference |

|---|---|---|

| Indole-3-carbaldehyde oxime derivative (Compound 8) | 0.0516 ± 0.0035 | nih.govmdpi.com |

| 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime (Compound 9) | 0.0345 ± 0.0008 | nih.govmdpi.com |

| Thiourea (Standard) | 0.2387 ± 0.0048 | nih.govmdpi.com |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Various indole derivatives have been synthesized and screened for their α-glucosidase inhibitory potential. petsd.org One study reported that a series of novel indole derivatives exhibited a range of α-glucosidase inhibitory activity, with IC50 values from 20.7 to 61.1 μM. petsd.org

Further research into thiazolidinone-based indole derivatives showed that some analogs had markedly superior inhibitory activity against α-glucosidase compared to the standard drug acarbose (B1664774). jchr.org Similarly, pyrazole-indole conjugates, prepared from 1H-indole-3-carbaldehyde, have also been investigated as potential anti-diabetic agents through their action on this enzyme. researchgate.net An indole-based thiadiazole derivative was also found to be a potent inhibitor of α-glucosidase, with an IC50 value of 0.95 ± 0.05 μM. jchr.org

| Derivative Class | α-Glucosidase Inhibition IC50 | Reference |

|---|---|---|

| Novel Indole Derivatives | 20.7 - 61.1 μM | petsd.org |

| Indole-based thiadiazole derivative | 0.95 ± 0.05 μM | jchr.org |

| Thiazolidinone-based indole analog 36 | 2.70 ± 0.70 μM | jchr.org |

| Thiazolidinone-based indole analog 37 | 2.40 ± 0.10 μM | jchr.org |

| Acarbose (Standard) | 11.70 ± 0.10 μM | jchr.org |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in crucial physiological processes like pH regulation. mdpi.com Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered important targets in cancer therapy. mdpi.com Derivatives of 3-phenyl-1H-indole have emerged as a promising class of CA inhibitors. nih.gov

A series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide-based thiosemicarbazides were designed and showed potent and selective inhibition of the tumor-associated hCA IX and XII isoforms. nih.gov Two compounds from this series, 5e and 5r, were particularly effective. nih.gov Another study on N1-substituted secondary sulfonamides incorporating indole tails, synthesized from indole-3-carboxaldehyde, also reported on their inhibitory activity against a panel of human carbonic anhydrases. tandfonline.com Specifically, quinoline/pyridine indole-3-sulfonamide hybrids have been shown to selectively inhibit hCA IX and XII over the more common cytosolic isoforms hCA I and II. mdpi.com

| Derivative Class | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Quinoline/pyridine indole-3-sulfonamide hybrid (Compound 31) | hCA IX | 1.47 µM | mdpi.com |

| Quinoline/pyridine indole-3-sulfonamide hybrid (Compound 32) | hCA IX | 1.57 µM | mdpi.com |

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide-based thiosemicarbazide (B42300) (Compound 33) | hCA IX | 2.1 nM | mdpi.com |

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide-based thiosemicarbazide (Compound 33) | hCA XII | 0.69 nM | mdpi.com |

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide-based thiosemicarbazide (Compound 34) | hCA IX | 1.4 nM | mdpi.com |

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide-based thiosemicarbazide (Compound 34) | hCA XII | 0.87 nM | mdpi.com |

| Acetazolamide (Standard) | hCA XII | 5.7 nM | mdpi.com |

Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in the production of melanin (B1238610). Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Research has identified indole-3-carbaldehyde as a tyrosinase inhibitor. elsevierpure.com Isolated from a fungal source, indole-3-carbaldehyde was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a 50% inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com It also demonstrated an inhibitory effect on melanin production in B16 melanoma cells. elsevierpure.com Studies suggest that the aldehyde group on the indole ring plays a significant role in its tyrosinase inhibitory activity. elsevierpure.com

| Compound | Tyrosinase Inhibition IC50 | Reference |

|---|---|---|

| Indole-3-carbaldehyde | 1.3 mM | elsevierpure.com |

sPLA2 Inhibition

Derivatives of indole have been investigated for their potential as inhibitors of secretory phospholipase A2 (sPLA2), an enzyme group implicated in various inflammatory diseases. The strategic combination of the indole nucleus with other pharmacologically active heterocycles, such as isoxazole, has yielded hybrid molecules with notable biological activities. Research into indole-isoxazole hybrids has identified them as potential sPLA2 inhibitors. researchgate.net One study detailed the synthesis of indole-isoxazole derivatives and evaluated their biological activity, highlighting their potential as sPLA2 inhibiting agents. researchgate.net The inhibitory capability of these compounds is suggested to be linked to their ability to bind near the active site of the sPLA2 enzyme, interacting with key amino acid residues like HIS-47, ASP-48, and TYR-51. researchgate.net

Antioxidant Activity

The indole nucleus is a key feature in many synthetic and natural compounds that exhibit antioxidant properties. researchgate.netijpsjournal.com Derivatives of indole-3-carboxaldehyde, in particular, have been the focus of studies aiming to develop new antioxidant agents. researchgate.netderpharmachemica.com The antioxidant potential of these compounds is often evaluated through various in vitro models that measure their ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.netderpharmachemica.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds. derpharmachemica.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance. derpharmachemica.com

A series of novel indole-3-carboxaldehyde derivatives conjugated with different aryl amines were synthesized and evaluated for their antioxidant potential. derpharmachemica.com The results indicated that the introduction of aryl amines significantly enhanced the radical scavenging activity. derpharmachemica.com One particular derivative, compound (5f), which features a methoxy (B1213986) group in addition to a phenolic hydroxyl group, demonstrated superior DPPH scavenging activity compared to the standard antioxidant, butylated hydroxy anisole (B1667542) (BHA). researchgate.netderpharmachemica.com Similarly, another study involving Schiff bases of indole-3-carboxaldehyde prepared via the Biginelli reaction found that specific derivatives (DP-2 and DP-4) exhibited greater antioxidant activity than the standard, ascorbic acid. ijpsjournal.com

Further research on 5-chloroindole (B142107) hydrazide/hydrazone derivatives, which are analogs of melatonin, also showed potent scavenging activity against the DPPH radical, with some compounds having IC50 values as low as 2 to 60 µM. tandfonline.com

Table 1: DPPH Radical Scavenging Activity of Selected Indole-3-Carboxaldehyde Derivatives This table is representative of findings in the field and is for illustrative purposes.

| Compound | Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5f | 4-hydroxy-3-methoxyphenylamine | > BHA | derpharmachemica.com |

| Compound DP-2 | Dihydropyrimidinone | > Ascorbic Acid | ijpsjournal.com |

| Compound DP-4 | Dihydropyrimidinone | > Ascorbic Acid | ijpsjournal.com |

| Compound 1j | 5-Chloro, (2-chlorophenyl)hydrazone | ~2-60 µM | tandfonline.com |

| BHA | Standard | - | derpharmachemica.com |

| Ascorbic Acid | Standard | - | ijpsjournal.com |

Lipid peroxidation (LPO) is a key process in cellular injury caused by oxidative stress. The ability of indole derivatives to inhibit LPO is another important measure of their antioxidant capacity. derpharmachemica.comnih.gov This is often tested using a rat liver microsomal assay where LPO is induced. derpharmachemica.comresearchgate.net

In studies involving novel indole-3-carboxaldehyde analogues, their ability to inhibit the formation of thiobarbituric acid reactive substances (TBARS) was assessed. derpharmachemica.com The results from the LPO assay often correlate with those from the DPPH assay, confirming the antioxidant potential of the tested compounds. derpharmachemica.com For instance, indole-3-carbinol, a natural dietary component, was shown to inhibit lipid peroxidation in both cell-free and in vivo systems. nih.gov Synthesized indole-lipoic acid derivatives, particularly those with an amide linker at the 5-position of the indole ring, have also demonstrated high efficacy in inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes. researchgate.net

Other Biological Activities

The indole scaffold is present in many compounds with a wide range of biological properties, including anticonvulsant activity. nih.govrjptonline.orgjocpr.com Derivatives of 2-phenyl-1H-indole-3-carbaldehyde have been synthesized and evaluated for their potential to manage seizures. rjptonline.org

In one study, a series of novel indole barbituric derivatives were synthesized starting from 2-phenyl-1H-indole-3-carbaldehyde. rjptonline.org These compounds were screened for anticonvulsant activity using the maximal electroshock (MES) method in mice. rjptonline.org Two compounds, 4c and 5a, were identified as the most potent in the series, with activity comparable to the standard drug phenytoin (B1677684) sodium. rjptonline.org

Another study focused on the synthesis of indolo-imidazolone hybrid molecules, also starting from 2-phenyl-1H-indole-3-carbaldehyde. rroij.com The resulting 1,2,4-trisubstituted-1H-imidazol-5(4H)-ones were tested for anticonvulsant activity. Among these, derivatives containing a 2-hydroxyethyl (5a) or a 2-aminoethyl (5b) group at the 1-position of the imidazolone (B8795221) ring emerged as lead compounds with significant anticonvulsant potential. rroij.com

Table 2: Anticonvulsant Activity of Selected 2-phenyl-1H-indole-3-carbaldehyde Derivatives This table is representative of findings in the field and is for illustrative purposes.

| Compound | Derivative Type | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4c | Indole barbiturate | MES test | Potent, comparable to Phenytoin | rjptonline.org |

| 5a | Indole thiobarbiturate | MES test | Potent, comparable to Phenytoin | rjptonline.org |

| 5a (imidazolone) | Indolo-imidazolone | MES & scPTZ tests | Lead compound | rroij.com |

| 5b (imidazolone) | Indolo-imidazolone | MES & scPTZ tests | Lead compound | rroij.com |

| Phenytoin | Standard Drug | MES test | Standard | rjptonline.org |

Derivatives of indole-3-carboxaldehyde have been identified as promising antiplatelet agents. nih.govresearchgate.net Research has focused on hydrazone derivatives, which are synthesized through the condensation of the aldehyde group with various hydrazines. nih.gov

Initial screenings found that indole-3-carboxaldehyde phenylhydrazone was a potent inhibitor of platelet aggregation induced by arachidonic acid, with an IC50 value of 10 µM. nih.govresearchgate.net This discovery prompted further investigation into the structure-activity relationship of related indole-based hydrazones. nih.gov A series of arylhydrazones of indole-3-carboxaldehyde were synthesized and tested. nih.gov The results showed that while arylhydrazone derivatives were active, replacing the arylhydrazone fragment with an aroylhydrazone led to a complete loss of bioactivity. nih.gov Among the active arylhydrazones, compound 1i proved to be the most potent, with an IC50 value comparable to the standard drug indomethacin. nih.gov

Subsequent studies prepared N-substituted indole hydrazones to explore the impact of modifications on the indole nitrogen. mui.ac.irdntb.gov.ua Many of these compounds showed significant activity against arachidonic acid-induced platelet aggregation, with some derivatives exhibiting potency comparable to standard drugs like indomethacin and acetylsalicylic acid. dntb.gov.ua Docking studies suggest that these compounds exert their effect through hydrophobic interactions within the lipophilic pocket of the cyclooxygenase-1 (COX-1) enzyme. mui.ac.ir

Table 3: Antiplatelet Activity of Indole-3-carboxaldehyde Phenylhydrazone Derivatives This table is representative of findings in the field and is for illustrative purposes.

| Compound | Derivative Type | Inducer | IC50 (µM) | Reference |

|---|---|---|---|---|

| Parent Compound | Phenylhydrazone | Arachidonic Acid | 10 | nih.govresearchgate.net |

| Compound 1i | Substituted Phenylhydrazone | Arachidonic Acid | Comparable to Indomethacin | nih.gov |

| Compound 2e | N-substituted Hydrazone | Arachidonic Acid | Comparable to Indomethacin | dntb.gov.ua |

| Compound 2f | N-substituted Hydrazone | Arachidonic Acid | Comparable to Indomethacin | dntb.gov.ua |

| Indomethacin | Standard Drug | Arachidonic Acid | - | nih.gov |

Anti-HIV Activity

Derivatives of this compound have been investigated as potential inhibitors of the human immunodeficiency virus (HIV). Research has primarily focused on their ability to target key viral enzymes such as HIV-1 integrase (IN) and reverse transcriptase (RT).

A series of indole-3-carbaldehydes featuring substituted N-sulfonyl phenyl or N-phenacyl groups have demonstrated notable inhibitory effects on HIV-1 IN. indiandrugsonline.org Molecular docking studies have supported these findings, indicating a strong correlation between the compounds' in vitro and in silico performance. indiandrugsonline.org One compound, in particular, exhibited significant activity against the HIV-1 IIIB strain. indiandrugsonline.org Further investigation revealed that this compound also showed promising activity against the E138K mutant of reverse transcriptase, suggesting its potential as a dual inhibitor of both HIV integrase and reverse transcriptase. indiandrugsonline.org

In a separate line of research, a series of substituted indole-β-diketo acids were designed and synthesized as HIV-1 integrase inhibitors. acs.org These compounds were engineered by combining structural features from known potent inhibitors. Several of these indole-β-diketo acids displayed anti-IN activity at low micromolar concentrations and showed varied selectivity in targeting the strand transfer process. acs.org Notably, two indole-3-β-diketo acid derivatives, 5a and 5c , along with a parent ester 9c , demonstrated antiviral activity in cell-based assays. acs.org

| Compound | Target | Activity | IC₅₀ (µM) | Reference |

| 8b | HIV-1 Integrase | Inhibition | ≤5.32 | indiandrugsonline.org |

| 8c | HIV-1 Integrase | Inhibition | ≤5.32 | indiandrugsonline.org |

| 8g | HIV-1 Integrase | Inhibition | ≤5.32 | indiandrugsonline.org |

| 8b | HIV-1 strain IIIB | Inhibition | 3.16 | indiandrugsonline.org |

| 8b | E138K mutant RT | Inhibition | 2.43 | indiandrugsonline.org |

| 5a | HIV-1 | Antiviral | Micromolar | acs.org |

| 5c | HIV-1 | Antiviral | Micromolar | acs.org |

| 9c | HIV-1 | Antiviral | Micromolar | acs.org |

Anti-leishmanial Activity

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is a significant global health issue. aablocks.com The development of new therapeutic agents is critical due to the limitations of current treatments, such as toxicity and emerging resistance. aablocks.com Derivatives of this compound have emerged as a promising class of compounds in the search for new anti-leishmanial drugs. nih.govresearchgate.net

One study involved the synthesis of phenyl-indole compounds bearing thiosemicarbazones, which began with the generation of an indole-3-carbaldehyde derivative via the Vilsmeier-Haack reaction. nih.gov These derivatives were then further modified to produce thiazolidinone-indole hybrids. nih.gov

In another study, researchers investigated the anti-leishmanial potential of natural and synthetic chalcones. mdpi.com They synthesized a series of analogues, including some based on an indole scaffold, and tested their activity against Leishmania infantum promastigotes. The results highlighted that derivatives 1 and 28a,b were among the most active compounds, demonstrating the potential of this chemical class as a source of new antiparasitic agents. mdpi.com

| Compound | Target Organism | Activity | IC₅₀ (µM) | Reference |

| 1 | L. infantum promastigotes | Inhibition | 15.3 | mdpi.com |

| 28a | L. infantum promastigotes | Inhibition | 27.2 | mdpi.com |

| 28b | L. infantum promastigotes | Inhibition | 15.9 | mdpi.com |

Anti-tubercular Activity

Tuberculosis (TB) remains a major public health threat worldwide, necessitating the discovery of novel drugs to combat drug-resistant strains. nih.gov Derivatives of this compound have shown potential as anti-tubercular agents.

A novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds has been reported as potent anti-TB agents. nih.gov Specifically, compounds 5b and 5j demonstrated high activity against Mycobacterium tuberculosis H37Rv. nih.gov Chiral resolution of these compounds revealed that the R-isomers, 5bb and 5jb , possessed significant anti-TB activity against both the H37Rv strain and multidrug-resistant M. tuberculosis (MDR-Mtb). nih.gov These isomers also exhibited favorable metabolic stability and oral bioavailability. nih.gov

| Compound | Target Strain | MIC (µg/mL) | Reference |

| 5b | M. tuberculosis H37Rv | 0.16 | nih.gov |

| 5j | M. tuberculosis H37Rv | 0.12 | nih.gov |

| 5bb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 | nih.gov |

| 5jb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 | nih.gov |

| 5bb (R-isomer) | MDR-Mtb | 0.125-0.06 | nih.gov |

| 5jb (R-isomer) | MDR-Mtb | 0.125-0.06 | nih.gov |

Antidiabetic Activity

The global prevalence of diabetes mellitus has driven research into new therapeutic agents. Derivatives of this compound have been explored for their potential to manage diabetes, primarily through the inhibition of key digestive enzymes.

A series of 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives were synthesized starting from indole-3-carboxaldehyde. sci-hub.se These compounds were found to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. sci-hub.se This inhibitory action helps to lower postprandial blood glucose levels, demonstrating the potential of these derivatives in the management of diabetes. sci-hub.se All tested compounds in this series showed antidiabetic effects in vivo. sci-hub.se

In another study, novel pyrazoline fused indole derivatives were synthesized and evaluated for their antidiabetic activity. amazonaws.com The synthesis involved the reaction of chalcone derivatives (derived from indole-3-carboxaldehyde) with semicarbazide (B1199961) or thiosemicarbazide. amazonaws.com The resulting compounds, including 4a , 4e , and 4m , demonstrated moderate antidiabetic activity in both in-vitro and in-vivo models when compared to standard drugs like acarbose and glibenclamide. researchgate.net

| Compound Series/Derivative | Target/Method | Activity | Reference |

| 4-indolylphenyl-6-arylpyrimidine-2-imines | α-amylase and α-glucosidase inhibition | Antidiabetic effects in vivo | sci-hub.se |

| Pyrazoline fused indole derivatives (4a, 4e, 4m) | In-vitro and In-vivo models | Moderate antidiabetic activity | amazonaws.comresearchgate.net |

Antimalarial Activity

Malaria, caused by Plasmodium parasites, continues to be a life-threatening disease, and the emergence of drug-resistant strains highlights the urgent need for new antimalarial drugs. Indole-based compounds, including derivatives of this compound, have been identified as a promising source of novel antimalarial agents. malariaworld.org

The synthesis of various heterocyclic systems with potential antimalarial activity often utilizes indole-3-carbaldehyde as a starting material. For instance, indole-based chalcones have been synthesized by reacting indole-3-carboxaldehyde with acetophenone. malariaworld.org These chalcones are then used to create more complex molecules, such as pyrimidine (B1678525) derivatives, which have shown potent antimalarial activity. malariaworld.org One study reported that compounds containing an N-methyl piperazine (B1678402) scaffold were significantly more potent than the standard antimalarial drug pyrimethamine (B1678524). malariaworld.org

Furthermore, the neocryptolepine (B1663133) core, a known antiplasmodial agent, has been modified using indole derivatives. In one synthetic approach, 1H-indole-3-carbaldehyde was a key starting material. acs.org The resulting aminoalkylamino-substituted neocryptolepine derivatives showed a substantial increase in antiplasmodial activity, with some compounds exhibiting efficacy in the nanomolar range. acs.org

| Compound Series/Derivative | Target/Activity | Potency | Reference |

| Indole-based pyrimidines (with N-methyl piperazine) | Plasmodium falciparum | 10 times more potent than pyrimethamine (MIC 1 µg/mL) | malariaworld.org |

| Aminoalkylamino-substituted neocryptolepines | Plasmodium | Nanomolar range IC₅₀ | acs.org |

Computational and Theoretical Studies on 5 Phenyl 1h Indole 3 Carbaldehyde Derivatives

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Molecular docking studies on indole-3-carbaldehyde derivatives have been instrumental in predicting their binding interactions with various protein targets. These studies often reveal that the indole (B1671886) scaffold can form crucial interactions within the active sites of enzymes, making them promising candidates for drug development. For instance, derivatives have been docked into the active sites of enzymes like urease and tubulin to predict their inhibitory potential. mdpi.comnih.gov

In studies on similar indole derivatives, the binding free energy assessments have indicated strong interactions with target proteins. For example, docking studies of some indole derivatives with E. coli DNA Gyrase, Thymidylate kinase, E. coli Primase, and E. coli MurA and MurB have been performed to elucidate potential antibacterial mechanisms. mdpi.com The binding scores from these studies often correlate well with the observed biological activity. mdpi.com

Interactive Data Table: Predicted Binding Affinities of Indole Derivatives

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Indole-3-carbaldehyde oxime derivative | Helicobacter pylori Urease | Not specified in provided text |

| 3-Aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one | E. coli MurB | Not specified in provided text |

Note: The data in this table is representative of indole derivatives and may not be specific to 5-phenyl-1H-indole-3-carbaldehyde.

A critical aspect of molecular docking is the identification of specific amino acid residues that are key to the binding interaction. For indole-3-carbaldehyde derivatives, these interactions often involve hydrogen bonding and pi-stacking interactions.

For example, in the active site of Helicobacter pylori urease, indole-3-carbaldehyde oxime derivatives have been shown to form hydrogen bonds and pi-bond interactions with amino acid residues, as well as metal-acceptor interactions with the nickel ions in the active site. mdpi.comresearchgate.net Similarly, docking studies of other indole derivatives with tubulin have revealed strong binding interactions, with some compounds forming hydrogen bonds with residues like ASN329. nih.gov In another study, a compound demonstrated hydrogen bond interactions with amino acid residues ALA527, ARG120, TYR355, and LYS360 within the COX-2 active site. ajchem-a.com The phenyl group of 3-phenyl-1H-indole derivatives has been suggested to increase hydrophobic interactions with surrounding amino acids, potentially leading to stronger tubulin inhibition. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eurjchem.com It is widely applied in chemistry and materials science to predict a variety of molecular properties.

DFT calculations are frequently used to determine the energetic and electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. sci-hub.se A smaller energy gap suggests higher reactivity. researchgate.net

For various indole derivatives, DFT calculations have been performed to compute these properties. eurjchem.com The HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively. csic.es The charge transfer from HOMO to LUMO is an important factor in the optical and electronic properties of these compounds. csic.es

Interactive Data Table: Representative HOMO-LUMO Energies of Indole and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazole-2-carboxaldehyde | -7.20 | -2.14 | 5.05 |

| Pyridopyrazino[2,3-b]indole Derivatives | -5.08 to -5.75 | -3.28 to -3.50 | 1.68 to 2.47 |

| Salicylaldehyde-based derivative 1 | Not specified | Not specified | 4.162 |

| Salicylaldehyde-based derivative 2 | Not specified | Not specified | 4.179 |

| Salicylaldehyde-based derivative 3 | Not specified | Not specified | 4.186 |

| Salicylaldehyde-based derivative 4 | Not specified | Not specified | 4.151 |

| Salicylaldehyde-based derivative 5 | Not specified | Not specified | 4.146 |

Note: This data is for related heterocyclic compounds and illustrates the typical range of values obtained from DFT calculations.

DFT calculations are also employed to optimize the molecular geometry and perform conformational analysis. sci-hub.se This helps in understanding the three-dimensional structure of the molecule and identifying the most stable conformers. researchgate.net For instance, DFT studies on 1-(arylsulfonyl)indole molecules, which are structurally related to the title compound, have been used to investigate rotational barriers around key bonds. nih.gov The geometry of various indole derivatives has been optimized using DFT methods like B3LYP with different basis sets to obtain accurate structural features. sci-hub.setandfonline.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ulima.edu.pe The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In studies of 1H-Indole-3-carbaldehyde and its derivatives, MEP analysis has shown that the negative electrostatic potential (red regions) is typically localized near the oxygen atom of the carbonyl group, indicating a susceptibility to electrophilic attack. tandfonline.comulima.edu.pe Conversely, the positive potential (blue regions) is often found around the hydrogen atoms of the indole NH group and the formyl group, suggesting these are sites for nucleophilic attack. csic.esulima.edu.pe This analysis provides crucial information about the reactive sites of the molecule. tandfonline.com

Mulliken Atomic Charges and Natural Bonding Orbital (NBO) Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule, offering insights into the charge distribution and electrostatic potential. researchgate.netnih.gov This information is crucial for understanding a molecule's reactivity, intermolecular interactions, and bonding characteristics. nih.gov For instance, in studies of related indole derivatives, Mulliken charge calculations have shown that all hydrogen atoms possess a net positive charge, while electronegative atoms like oxygen and nitrogen carry negative charges, influencing the molecule's electrostatic potential surface. researchgate.netopenaccesspub.org The distribution of these charges affects properties like the dipole moment and polarizability. nih.gov

Natural Bonding Orbital (NBO) analysis provides a more detailed, chemically intuitive picture of bonding and orbital interactions within a molecule. batistalab.com It examines the delocalization of electron density between filled "donor" and empty "acceptor" NBOs, which can be quantified by the second-order perturbation energy, E(2). mdpi.com Higher E(2) values indicate stronger interactions and greater stabilization of the system. mdpi.com In analyses of similar heterocyclic structures, NBO calculations have revealed significant stabilizing effects arising from hyperconjugative interactions, such as those between lone pair orbitals (LP) and antibonding orbitals (σ* or π*). researchgate.netresearchgate.net These interactions, often described as intramolecular charge transfers, are critical for understanding conformational stability and reactivity. researchgate.netresearchgate.net For example, a significant interaction might be observed between a nitrogen lone pair and an adjacent C-C antibonding orbital, indicating electron delocalization that stabilizes the molecule. researchgate.net

The table below illustrates typical Mulliken atomic charge data that could be obtained for a derivative of this compound, based on computational studies of analogous structures.

| Atom | Calculated Atomic Charge (a.u.) |

|---|---|

| C1 (carbonyl) | +0.25 |

| O1 (carbonyl) | -0.45 |

| N1 (indole) | -0.50 |

| C3 (indole) | +0.15 |

| C5 (indole) | -0.10 |

| H (N-H) | +0.30 |

The following table demonstrates representative NBO analysis findings, showing stabilizing interactions within a hypothetical derivative.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 18.5 |

| π(C5-C6) | π(C-C of phenyl) | 22.1 |

| LP(2) O1 | σ*(C1-C3) | 2.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For indole derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for specific therapeutic activities.

In a study on 1H-indole-3-carbaldehyde derivatives as inhibitors of beta-amyloid (Aβ) aggregation for Alzheimer's disease, a 3D-QSAR model was generated. nih.gov This model provided insights into the physicochemical features that correlate with the anti-aggregating potency of the compounds. nih.gov The statistical quality and predictive power of the model were validated internally and externally. The training set for the model, consisting of 45 compounds, showed good predictive statistics with a q² value of 0.596. nih.gov Furthermore, the external test set of 14 compounds confirmed the model's robustness with an r²ext value of 0.695. nih.gov Such models are invaluable for complementing pharmacophore hypotheses and guiding the design of new, more potent derivatives. nih.govresearchgate.net

Similarly, QSAR studies on 2-phenyl-1H-indole analogs have been conducted to predict their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com These models use various molecular descriptors to build a relationship with the IC50 values, which are converted to pIC50 for the analysis. biointerfaceresearch.com

| Parameter | Value | Description |

|---|---|---|

| Number of PLS factors | 4 | Number of principal components used in the Partial Least Squares model. |

| q² (Training Set, n=45) | 0.596 | Cross-validated correlation coefficient, indicating the model's internal predictive ability. |

| r²ext (Test Set, n=14) | 0.695 | Correlation coefficient for the external test set, indicating the model's external predictive ability. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com This technique provides detailed information on the conformational changes, stability, and binding interactions of a ligand within a biological target, such as a protein receptor. biointerfaceresearch.combohrium.com

For structurally related indole compounds, MD simulations have been employed to confirm the stability of ligand-receptor complexes predicted by molecular docking. biointerfaceresearch.com For instance, simulations of 2-phenyl-1H-indole derivatives docked into the active sites of estrogen and progesterone (B1679170) receptors were performed to assess their potential as breast cancer inhibitors. biointerfaceresearch.com The stability of these complexes is evaluated by analyzing metrics like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds over the simulation period. bohrium.com A stable RMSD for the complex over tens of nanoseconds suggests a stable binding mode.

In research targeting Alzheimer's disease, MD simulations have been used to explore the binding of indole derivatives to enzymes like cyclin-dependent kinase 5 (CDK5). bohrium.com These simulations help to understand the dynamic behavior of the inhibitor in the active site and to calculate the binding free energies, providing a more accurate prediction of binding affinity than docking alone. bohrium.com

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-likeness

In the process of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used to assess the drug-likeness of novel compounds early in the design phase, helping to identify candidates with favorable profiles and reduce late-stage failures. biointerfaceresearch.comnih.gov

For various indole derivatives, computational tools are used to predict key physicochemical properties and drug-likeness parameters based on established guidelines like Lipinski's Rule of Five, Veber's rules, and Egan's rules. biointerfaceresearch.comnih.gov These rules use descriptors such as molecular weight (MW), the logarithm of the octanol/water partition coefficient (logP), the number of hydrogen-bond donors (HBD), and the number of hydrogen-bond acceptors (HBA) to estimate oral bioavailability. nih.gov

Studies on potential anti-Alzheimer indole derivatives have shown that the target compounds often exhibit high intestinal absorption values (e.g., >96%) and adhere to Lipinski's parameters, suggesting good potential for oral administration. nih.gov Similarly, ADME predictions for 2-phenyl-1H-indole derivatives designed as anticancer agents have revealed good absorption and oral bioavailability for the most promising candidates. biointerfaceresearch.com

The following table presents a typical output from an in silico ADME prediction for a hypothetical this compound derivative compared to a reference drug.

| Property | Descriptor | Derivative Example | Reference Drug (e.g., Donepezil) |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight (g/mol) | < 500 | 379.49 |

| logP (octanol/water) | < 5 | 3.83 | |

| H-Bond Acceptors | < 10 | 4 | |

| H-Bond Donors | < 5 | 1 | |

| Pharmacokinetics | Intestinal Absorption (%) | High (>90%) | 97.95% |

| BBB Permeability | Yes/No | Yes | Yes |

| Drug-Likeness | Lipinski's Rule | 0 Violations | 0 Violations |

| Bioavailability Score | 0.55 | 0.55 |

Structure Activity Relationship Sar Analysis of 5 Phenyl 1h Indole 3 Carbaldehyde Derivatives

Impact of Substitutions on the Indole (B1671886) Ring (e.g., halogens, phenyl group at C-5)

Substitutions on the indole ring of 5-phenyl-1H-indole-3-carbaldehyde derivatives significantly modulate their biological profiles. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

The presence of a phenyl group at the C-5 position is a defining feature of the parent compound and serves as a key structural element. This substitution generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Halogen substitutions on the indole ring are a common strategy to enhance biological activity. For instance, the introduction of a bromine atom at the C-5 position of indole-3-carbaldehyde has been shown to have a favorable effect on the antiproliferative activity of its derivatives. acs.org A series of 5-bromoindole-3-aldehyde hydrazones were evaluated for their antimicrobial activities and showed a broad spectrum of activity. researchgate.net In a study of 3-phenyl-1H-indole-2-carbohydrazide derivatives, bromine substitution at the R1 position (equivalent to the 5-position of the indole ring) resulted in compounds with potent anticancer activities against the HuCCA-1 cell line, even more potent than the reference drug doxorubicin. nih.gov Conversely, fluorine substitutions at the same position tended to result in more modest anti-tubulin and anticancer activities. nih.gov

Other substitutions, such as a methoxy (B1213986) group (-OCH3) at C-5 , have also been investigated. A derivative with a 5-methoxy substitution on a furan (B31954) ring attached to the indole scaffold displayed the strongest activity against the HepG2 cancer cell line. nih.gov The presence of a nitro group (-NO2) at the C-5 position can enhance the electron-withdrawing nature of the compound, potentially altering its interactions with biological targets. ontosight.ai

| Substituent at C-5 | Observed Impact on Biological Activity | Reference(s) |

| Phenyl | Serves as a core structural feature, increases lipophilicity. | sigmaaldrich.com |

| Bromine (Br) | Favorable effect on antiproliferative activity; broad-spectrum antimicrobial activity. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Fluorine (F) | Modest anti-tubulin and anticancer activities compared to bromine. nih.gov | nih.gov |

| Methoxy (CH3O-) | Potent activity against specific cancer cell lines (e.g., HepG2). nih.gov | nih.gov |

| Nitro (NO2) | Enhances electron-withdrawing properties, potentially affecting target interactions. ontosight.ai | ontosight.ai |

Influence of Aldehyde Group Modifications on Biological Activity

The aldehyde group at the C-3 position is a reactive and versatile functional group, making it a prime site for modification to generate diverse derivatives with varied biological activities. researchgate.net The carbonyl group readily undergoes condensation reactions to form Schiff bases (imines) and related structures, which significantly impacts the pharmacological profile. researchgate.netresearchgate.net

A common modification is the reaction of the aldehyde with various hydrazines to form hydrazones . A series of indole-based aryl(aroyl)hydrazone analogs were synthesized and assessed for antiplatelet activity. nih.gov Substituted phenylhydrazones, in particular, demonstrated promising activity, with one compound showing potency comparable to the standard drug indomethacin (B1671933). nih.gov The formation of hydrazones from indole-3-aldehyde has been shown to yield compounds with significant antimicrobial activity. researchgate.net

Another key modification is the formation of oximes through reaction with hydroxylamine. N-substituted indole-3-carboxaldehyde (B46971) oximes are important intermediates in the synthesis of indole phytoalexins, which possess useful antimicrobial properties. mdpi.com The conversion of the aldehyde to an oxime is a critical step that can lead to compounds with distinct biological profiles. mdpi.com

The aldehyde can also participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds. ekb.eg For example, condensation with rhodanine-3-acetic acid afforded a [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivative, demonstrating the utility of the aldehyde group in creating more complex heterocyclic systems. scirp.org

| Aldehyde Modification | Resulting Functional Group | Impact on Biological Activity | Reference(s) |

| Condensation with Hydrazines | Hydrazone | Antiplatelet, antimicrobial activities. researchgate.netnih.gov | researchgate.netnih.gov |

| Condensation with Hydroxylamine | Oxime | Key intermediates for antimicrobial phytoalexins. mdpi.com | mdpi.com |

| Knoevenagel Condensation | Methylene-linked heterocycles | Creation of complex derivatives with potential bioactivity. scirp.org | scirp.org |

| Schiff Base Formation | Imine | A general strategy to produce a wide range of bioactive derivatives. researchgate.net | researchgate.net |

Role of Hybridization with Other Bioactive Scaffolds (e.g., coumarins, chalcones, triazoles, thiophenes, thiazolidinedione)

Molecular hybridization, which involves combining the this compound scaffold with other known bioactive moieties, is a powerful strategy for developing novel therapeutic agents. researchgate.net This approach can lead to compounds with enhanced potency, improved selectivity, or a broader spectrum of activity by targeting multiple biological pathways. mdpi.com

Triazoles: The hybridization of the indole scaffold with triazole rings is a known strategy for generating new bioactive compounds. researchgate.netnih.gov

Thiophenes: Thiophene (B33073) moieties have been incorporated into indole-3-carbaldehyde derivatives to explore new chemical space and biological activities. researchgate.net

Thiazolidinediones: The reaction of 1H-indole-3-carboxaldehyde with rhodanine-3-acetic acid, a thiazolidinedione derivative, yields hybrid molecules, indicating a feasible synthetic route to combine these two pharmacophores. scirp.org

Pyrazoles: A series of novel indole derivatives linked to a pyrazole (B372694) moiety were developed as antitumor agents. unit.no Hybrids formed by reacting 1H-indole-3-carbaldehyde with 5-aminopyrazoles showed excellent anticancer activity against the HepG2 cancer cell line, superior to the standard drug doxorubicin. unit.no

Other Heterocycles: The indole ring has been linked to various other heterocyclic systems like pyrimidines and oxadiazoles, leading to compounds with potential antioxidant and anti-Alzheimer's disease activity. scirp.orgbohrium.com The hybridization of isatin (B1672199) with the indole scaffold has also been explored to generate new antimicrobial agents. mdpi.com

| Hybridized Scaffold | Resulting Hybrid Class | Reported Biological Activity | Reference(s) |

| Triazole | Indole-Triazole Hybrids | General bioactivity. researchgate.netnih.gov | researchgate.netnih.gov |

| Thiophene | Indole-Thiophene Hybrids | General bioactivity. researchgate.net | researchgate.net |

| Thiazolidinedione | Indole-Thiazolidinedione Hybrids | Potential for varied biological activities. scirp.org | scirp.org |

| Pyrazole | Indole-Pyrazole Hybrids | Potent antitumor activity. unit.no | unit.no |

| Isatin | Isatin-Indole Hybrids | Antimicrobial agents. mdpi.com | mdpi.com |

| Oxadiazole | Indole-Oxadiazole Hybrids | Antioxidant, anti-Alzheimer's potential. bohrium.com | bohrium.com |

Stereochemical Considerations and Isomeric Effects

Stereochemistry plays a crucial role in the biological activity of this compound derivatives, particularly those with chiral centers or geometric isomers. The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target.

A prominent example is the geometric isomerism observed in oxime derivatives. Indole-3-carboxaldehyde oximes can exist as syn (Z) and anti (E) isomers. mdpi.com These isomers can have different physical properties and biological activities. Research has shown that these isomers can undergo mutual isomerization under certain conditions, such as in the presence of acid. mdpi.com For 1-methoxyindole-3-carboxaldehyde oxime, acidic isomerization in solution resulted in the formation of the anti isomer, while the syn isomer was more prevalent in the solid state. mdpi.com The ability to control and separate these isomers is important for developing drugs with consistent and predictable activity. The specific configuration of the oxime can influence its role as an intermediate in the synthesis of other bioactive molecules. mdpi.com

| Isomer Type | Example | Significance | Reference(s) |

| Geometric Isomerism | syn and anti isomers of N-substituted indole-3-carboxaldehyde oximes. | Isomers can have different stabilities and biological activities. Isomerization can occur under specific conditions (e.g., acidic). | mdpi.com |

Future Directions and Therapeutic Potential of 5 Phenyl 1h Indole 3 Carbaldehyde

Development of Novel Therapeutic Agents Targeting Specific Diseases

The versatility of the indole (B1671886) scaffold allows for its adaptation to target a wide array of diseases. mdpi.comnih.gov A significant future direction lies in the rational design of novel therapeutic agents based on the 5-phenyl-1H-indole-3-carbaldehyde framework. By leveraging structure-activity relationship (SAR) studies, medicinal chemists can strategically modify the core structure to enhance potency and selectivity for specific biological targets implicated in various pathologies. mdpi.comnih.gov

Oncology: The development of indole derivatives as anticancer agents is a particularly promising area. mdpi.comnih.gov Research has shown that these compounds can inhibit crucial cancer-related processes such as tubulin polymerization and the activity of protein kinases like EGFR and CDK-2. mdpi.comnih.gov Future efforts will likely focus on creating derivatives with improved efficacy against drug-resistant cancer cell lines and those that can modulate multiple oncogenic pathways simultaneously. mdpi.com For instance, the synthesis of indole-based compounds as dual inhibitors of Bcl-2 and Mcl-1, or as potent LSD1 inhibitors, represents a frontier in cancer therapy. mdpi.comnih.gov

Infectious Diseases: The indole core is also a valuable template for designing new antimicrobial and antifungal agents. derpharmachemica.comnih.gov Derivatives of this compound can be optimized to combat multidrug-resistant pathogens, a growing global health concern. mdpi.com

Neurodegenerative Diseases: The potential of indole derivatives in treating neurodegenerative disorders like Alzheimer's disease is another exciting avenue. researchgate.net Research into compounds that can inhibit the aggregation of beta-amyloid plaques, a key pathological hallmark of Alzheimer's, is ongoing. researchgate.net Future work may involve designing multi-target ligands that can also address other aspects of the disease, such as neuroinflammation and oxidative stress.

Inflammatory Diseases: Given that some indole derivatives exhibit anti-inflammatory properties, future research could explore the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. mdpi.com By targeting key inflammatory mediators like COX-2 and NF-κB, these compounds could offer new treatment options for chronic inflammatory conditions. mdpi.com

Exploration of New Synthetic Pathways for Enhanced Accessibility and Diversity

The advancement of therapeutic applications is intrinsically linked to the development of efficient and versatile synthetic methodologies. Future research in this area will focus on several key aspects:

Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic routes. scispace.com This includes the use of greener solvents, catalysts (like L-proline), and energy-efficient techniques such as microwave-assisted synthesis to produce indole derivatives. scispace.com

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for rapidly generating molecular diversity from simple starting materials. researchgate.net Exploring new MCRs involving this compound will enable the creation of large libraries of compounds for high-throughput screening. researchgate.net

Novel Catalytic Systems: The development of new catalysts, including transition metal catalysts and organocatalysts, will continue to be a major focus. rsc.org These catalysts can enable previously challenging transformations and provide access to novel indole-based scaffolds.

Flow Chemistry: The use of flow chemistry techniques can offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound derivatives.

A variety of synthetic strategies have been employed to create derivatives of indole-3-carbaldehyde. The Vilsmeier-Haack reaction is a key method for introducing the carbaldehyde group onto the indole ring. d-nb.info Subsequent modifications, such as N-acylation and coupling with various amines or other heterocyclic moieties, allow for the generation of a diverse range of compounds. derpharmachemica.comsemanticscholar.orgacs.org For instance, reaction with chloroacetyl chloride followed by condensation with aryl amines has been used to create novel antioxidant compounds. derpharmachemica.com Another approach involves the reaction of indole-3-carboxaldehyde (B46971) with substituted phenyl sulfonylhydrazides to produce sulfonohydrazide derivatives with anticancer activity. semanticscholar.orgacs.org The synthesis of indole 2- and 3-carboxamides often utilizes indole-2- or 3-carboxylic acid as a starting material, which is then converted to the corresponding amide using various coupling agents. nih.gov

Further In-depth Mechanistic Studies of Biological Activities